2-Amino-5-methylbenzothiazole
Overview
Description
2-Amino-5-methylbenzothiazole is a heterocyclic compound that belongs to the benzothiazole family. It is characterized by a benzene ring fused with a thiazole ring, which contains nitrogen and sulfur atoms. This compound is of significant interest due to its versatile applications in synthetic organic chemistry and its potent pharmacological activities .
Mechanism of Action
Target of Action
It’s known that 2-aminothiazole derivatives, a class to which 2-amino-5-methylbenzothiazole belongs, have been extensively used as a starting material for different mechanistic approaches in drug discovery .
Mode of Action
It’s known that 2-aminobenzothiazole significantly serves as a reactant or a reaction intermediate for affording various fused heterocycles . This suggests that this compound might interact with its targets through a similar mechanism.
Biochemical Pathways
It’s known that 2-aminobenzothiazole derivatives have a broad pharmacological spectrum , suggesting that they might affect multiple biochemical pathways.
Pharmacokinetics
It’s known that 2-aminothiazole derivatives exhibit good pharmacokinetics properties with good oral absorption percentage in the tolerable range of 65–100% .
Result of Action
It’s known that 2-aminothiazole derivatives represent a class of heterocyclic ring system that possess a wide range of biological activities .
Action Environment
It’s known that the synthesis of 2-aminobenzothiazole derivatives can be achieved under different reaction conditions and catalysts , suggesting that the synthesis environment might influence the properties of the resulting compound.
Biochemical Analysis
Cellular Effects
It is known that benzothiazole derivatives can exhibit a wide range of biological activities, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects
Molecular Mechanism
It is known that benzothiazole derivatives can interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation, and other effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methylbenzothiazole can be achieved through various methods. One common approach involves the cyclization of 2-aminothiophenol with methyl isothiocyanate under acidic conditions. This reaction typically proceeds at elevated temperatures to facilitate the formation of the benzothiazole ring .
Another method involves the reaction of 2-aminothiophenol with methyl isocyanate in the presence of a base such as sodium hydroxide. This reaction also leads to the formation of this compound through a cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow processes to enhance efficiency and yield. These processes typically involve the use of automated reactors and precise control of reaction conditions, such as temperature and pressure, to optimize the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-methylbenzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-Amino-5-methylbenzothiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: It has shown potential as an antimicrobial, antiviral, and anticancer agent.
Industry: This compound is used in the production of dyes, pigments, and rubber chemicals.
Comparison with Similar Compounds
2-Amino-5-methylbenzothiazole can be compared with other benzothiazole derivatives such as 2-Aminobenzothiazole and 2-Mercaptobenzothiazole. While all these compounds share a common benzothiazole core, their substituents confer unique properties and applications .
2-Aminobenzothiazole: Similar in structure but lacks the methyl group at the 5-position.
2-Mercaptobenzothiazole: Contains a thiol group instead of an amino group.
The presence of the methyl group in this compound enhances its lipophilicity, which can influence its biological activity and solubility properties .
Properties
IUPAC Name |
5-methyl-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-5-2-3-7-6(4-5)10-8(9)11-7/h2-4H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELAGXOBBSTJPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40163800 | |
Record name | Benzothiazole, 2-amino-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40163800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14779-17-0 | |
Record name | 5-Methyl-2-benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14779-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-2-benzothiazolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014779170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-5-methylbenzothiazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45346 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzothiazole, 2-amino-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40163800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-METHYL-2-BENZOTHIAZOLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C5GV4TQ4N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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